2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1257548-85-8
VCID: VC4398145
InChI: InChI=1S/C18H17N3O2S/c1-13(14-6-3-2-4-7-14)20-17(22)11-21-12-19-15(10-18(21)23)16-8-5-9-24-16/h2-10,12-13H,11H2,1H3,(H,20,22)
SMILES: CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.41

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

CAS No.: 1257548-85-8

VCID: VC4398145

Molecular Formula: C18H17N3O2S

Molecular Weight: 339.41

* For research use only. Not for human or veterinary use.

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide - 1257548-85-8

Description

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrimidines. It features a pyrimidine core with a thiophene ring and an acetamide group, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry and organic synthesis due to its structural characteristics.

Synthesis of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

The synthesis of this compound typically involves multi-step reactions. The process begins with the formation of the pyrimidine ring, followed by functionalization with thiophene and phenylethyl moieties. Specific reaction conditions, such as temperature, solvent choice, and catalysts, play crucial roles in determining the yield and purity of the final product. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to analyze and confirm the structure of the synthesized compound.

Analytical Techniques

The structure of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is typically confirmed using advanced spectroscopic techniques such as:

  • 1H and 13C NMR Spectroscopy: These methods provide detailed information about the compound's molecular structure by analyzing the hydrogen and carbon environments.

  • HPLC: Used for purity assessment and separation of the compound from potential impurities.

  • IR Spectroscopy: Helps in identifying functional groups present in the molecule.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-4-thiophenecarboxylic acidThiophene ring with amino and carboxylic acid groupsAntimicrobial activity
5-Methylthio-pyrimidineMethylthio group on pyrimidineAnticancer properties
4-ThiophenecarboxamideThiophene substituted amideAnti-inflammatory effects
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamidePyrimidine with thiophene and phenylethyl groupsPotential biological activity, requires further study

Future Research Directions

Given the structural complexity and potential biological activity of 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide, future research should focus on:

  • In-depth biological activity studies: Including antimicrobial and anticancer assays.

  • Mechanism of action studies: Using techniques like molecular docking to understand how the compound interacts with biological targets.

  • Structure-activity relationship (SAR) studies: To optimize the compound's structure for improved biological activity.

These studies will help elucidate the compound's potential applications in medicinal chemistry and organic synthesis.

CAS No. 1257548-85-8
Product Name 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
Molecular Formula C18H17N3O2S
Molecular Weight 339.41
IUPAC Name 2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(1-phenylethyl)acetamide
Standard InChI InChI=1S/C18H17N3O2S/c1-13(14-6-3-2-4-7-14)20-17(22)11-21-12-19-15(10-18(21)23)16-8-5-9-24-16/h2-10,12-13H,11H2,1H3,(H,20,22)
Standard InChIKey ZVKOBMLWHZLNSS-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
Solubility not available
PubChem Compound 49677709
Last Modified Aug 16 2023

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